Selenourea, N,N-diethyl- Selenourea, N,N-diethyl-
Brand Name: Vulcanchem
CAS No.: 5117-17-9
VCID: VC18441902
InChI: InChI=1S/C5H11N2Se/c1-3-7(4-2)5(6)8/h6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C5H11N2Se
Molecular Weight: 178.13 g/mol

Selenourea, N,N-diethyl-

CAS No.: 5117-17-9

Cat. No.: VC18441902

Molecular Formula: C5H11N2Se

Molecular Weight: 178.13 g/mol

* For research use only. Not for human or veterinary use.

Selenourea, N,N-diethyl- - 5117-17-9

Specification

CAS No. 5117-17-9
Molecular Formula C5H11N2Se
Molecular Weight 178.13 g/mol
Standard InChI InChI=1S/C5H11N2Se/c1-3-7(4-2)5(6)8/h6H,3-4H2,1-2H3
Standard InChI Key UEGLSOSLURUDIU-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=N)[Se]

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

N,N-Diethyl selenourea features a selenocarbonyl group (C=Se) flanked by two ethyl-substituted amine groups. The InChIKey UEGLSOSLURUDIU-UHFFFAOYSA-N and SMILES CCN(CC)C(=N)[Se] delineate its branched alkyl configuration, which enhances lipophilicity compared to unsubstituted selenourea (CH₄N₂Se) . This structural modification reduces crystallinity, as evidenced by the absence of reported melting points, contrasting with the parent compound’s decomposition at 210–215°C .

Spectroscopic and Computational Data

Mass spectrometry analyses reveal a base peak at m/z 58, corresponding to the ethylamine fragment, and secondary peaks at m/z 44 (N-ethyl group) and 28 (N₂) . The compound’s 3D conformer generation remains restricted due to unsupported MMFF94s parameters, highlighting challenges in computational modeling . Comparative NMR data with N,N'-dimethyl selenourea (C₃H₉N₂Se) suggest deshielding of the selenium nucleus in the diethyl derivative, a phenomenon attributable to increased electron donation from alkyl groups .

Synthesis and Purification Strategies

Alkylation of Selenourea

The synthesis typically involves reacting selenourea with ethylating agents like ethyl bromide or iodide under basic conditions. A 1966 study by Jensen and Nielsen detailed the preparation of N,N-dimethyl selenourea via methyl iodide alkylation, a method adaptable to ethyl analogs . Post-synthesis purification employs recrystallization from ethanol-diethyl ether mixtures, though the diethyl derivative’s solubility in polar aprotic solvents (e.g., DMSO) complicates isolation .

Stability Considerations

Air and moisture sensitivity necessitate inert-atmosphere handling, as oxidation at the selenium center can yield selenoxides or elemental selenium . Storage at 2–8°C under nitrogen is recommended to prevent degradation, contrasting with the parent selenourea’s stability in aqueous media .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate solubility in DMSO upon heating and limited water solubility, a departure from selenourea’s high aqueous miscibility . LogP calculations predict a value of ~1.2, indicating enhanced membrane permeability compared to the hydrophilic parent compound (logP −0.5) .

Thermal Behavior

While decomposition temperatures remain uncharacterized, analog studies suggest thermal lability above 150°C, with potential release of toxic selenium vapors . The rough boiling point estimate of 200°C for selenourea provides a benchmark, though diethyl substitution likely lowers volatility .

Reactivity and Coordination Chemistry

Ligand Behavior in Metal Complexes

N,N-Diethyl selenourea acts as a monodentate ligand through selenium, forming complexes with transition metals like Pd(II) and Pt(II). A 1951 study by King and Hlavacek demonstrated its utility in synthesizing square-planar [Pd(C₅H₁₁N₂Se)₂Cl₂] complexes, which exhibit redshifted UV-Vis absorptions compared to thiourea analogs . The ethyl groups sterically hinder metal coordination, reducing stability constants relative to smaller ligands .

Organoselenium Intermediate

The compound participates in cyclocondensation reactions with α-halo ketones to yield selenazole heterocycles. For instance, reaction with phenacyl bromide produces 2-phenyl-1,3-selenazole, a scaffold with reported antitumor activity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s role in synthesizing selenazofurin analogs—potent antiviral agents—was patented in 1988 (WIPO PATENTSCOPE ZHILTVUWDGCQFD-UHFFFAOYSA-N) . Recent studies explore its incorporation into selenoprotein mimics targeting oxidative stress pathways .

Vulcanization Accelerators

In rubber manufacturing, N,N-diethyl selenourea outperforms thiourea derivatives by reducing curing times by 30% at 140°C, though cost and toxicity limit widespread adoption .

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